3-Methyl-6-nitro-2H-isoquinolin-1-one

Lipophilicity Drug Design Physicochemical Property Prediction

3-Methyl-6-nitro-2H-isoquinolin-1-one (CAS 1965308-81-9) is a C10-substituted isoquinolin-1-one heterocycle bearing a methyl group at the 3-position and a nitro group at the 6-position, with a molecular weight of 204.18 g·mol⁻¹. It is primarily supplied as a research building block (yellow solid, typical purity ≥95%) for medicinal chemistry and fragment-based discovery programs.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1965308-81-9
Cat. No. B1433284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitro-2H-isoquinolin-1-one
CAS1965308-81-9
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)10(13)11-6/h2-5H,1H3,(H,11,13)
InChIKeyJFUCNOQBVVYZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-nitro-2H-isoquinolin-1-one (CAS 1965308-81-9) — Core Structural Identity and Procurement-Relevant Specifications


3-Methyl-6-nitro-2H-isoquinolin-1-one (CAS 1965308-81-9) is a C10-substituted isoquinolin-1-one heterocycle bearing a methyl group at the 3-position and a nitro group at the 6-position, with a molecular weight of 204.18 g·mol⁻¹ . It is primarily supplied as a research building block (yellow solid, typical purity ≥95%) for medicinal chemistry and fragment-based discovery programs . The precise substitution pattern distinguishes this compound from other methyl-nitro isoquinolinone regioisomers (e.g., 2-methyl-4-nitro, 2-methyl-5-nitro, 4-methyl-7-nitro) that share the same molecular formula and nominal mass, necessitating careful identity verification prior to procurement .

Why Regioisomeric Methyl-Nitro-Isoquinolinones Cannot Be Interchanged in Research Procurement


The C10H8N2O3 isoquinolinone scaffold permits at least four regioisomeric arrangements of methyl and nitro substituents (3-Me-6-NO₂, 2-Me-4-NO₂, 2-Me-5-NO₂, 4-Me-7-NO₂) that are commercially available yet exhibit divergent reactivity, physicochemical properties, and biological precursor potential [1]. In the parp inhibitor literature, the 3-methyl substitution pattern has been specifically exploited to enhance potency relative to the unsubstituted core (e.g., 5-amino-3-methylisoquinolin-1-one: PARP-1 IC₅₀ = 0.23 μM vs. 5-AIQ IC₅₀ = 1.6 μM), demonstrating that the methyl position is a critical determinant of target binding [2]. Consequently, generic procurement of 'a methyl-nitro-isoquinolinone' without verifying the 3,6-substitution pattern risks introducing a regioisomer that may fail to undergo intended transformations or exhibit inappropriate biological activity. The evidence below quantifies where 3-methyl-6-nitro-2H-isoquinolin-1-one provides identifiable differentiation.

Quantitative Comparator Evidence for 3-Methyl-6-nitro-2H-isoquinolin-1-one (CAS 1965308-81-9)


Predicted LogP Differentiation Versus 2-Methyl-5-nitro-isoquinolin-1-one

The 3-methyl-6-nitro substitution pattern is predicted to yield a lower octanol-water partition coefficient (clogP) compared to the 2-methyl-5-nitro isomer, based on group contribution calculations. For 3-methyl-6-nitro-2H-isoquinolin-1-one (this compound), the calculated logP is 1.25 ± 0.3 (ACD/Labs algorithm), while 2-methyl-5-nitro-2H-isoquinolin-1-one (CAS 42792-96-1) returns a calculated logP of 1.45 ± 0.3—a difference of 0.20 log units . This suggests modestly higher aqueous solubility and lower membrane permeability for the 3,6-isomer, which can influence formulation, assay conditions, and pharmacokinetic behavior in cell-based screens [1].

Lipophilicity Drug Design Physicochemical Property Prediction

Nitro Group Meta-Directing Reactivity Advantage Over 4-Methyl-7-nitro Isomer for Electrophilic Substitution

The 3-methyl-6-nitro substitution pattern places the nitro group in a meta relationship to the ring nitrogen of the isoquinolinone, whereas the 4-methyl-7-nitro isomer (CAS 246540-65-8) places the nitro group para to the 4-methyl substituent. This positional difference alters the electron density distribution and the directing effects for subsequent electrophilic aromatic substitution (EAS) reactions. In the 3,6-isomer, the C-5 and C-7 positions are activated toward electrophilic attack relative to the 4,7-isomer, where the nitro group deactivates the ring more strongly at the positions adjacent to the methyl substituent . This regiochemical distinction provides a synthetic chemistry rationale for selecting the 3,6-isomer when a specific substitution pattern is required for library synthesis.

Synthetic Chemistry Late-Stage Functionalization Regioselectivity

Purity Specification Consistency: 95% Minimum Across Multiple Vendors Versus 90% for Isomeric Analogues

Commercial specifications for 3-methyl-6-nitro-2H-isoquinolin-1-one consistently report a minimum purity of 95% (AKSci, Fluorochem) to 96% (Leyan, Sigma-Aldrich/J&W Pharmlab) . In contrast, the 2-methyl-5-nitro analogue (CAS 42792-96-1) is typically listed at 90% minimum purity . This 5-6 percentage-point differential in guaranteed purity can be significant for laboratories where trace impurities interfere with biological assays or where downstream synthetic steps require high-purity starting materials to avoid side reactions.

Quality Control Procurement Purity Specification

Procurement-Relevant Application Scenarios for 3-Methyl-6-nitro-2H-isoquinolin-1-one (CAS 1965308-81-9)


PARP/Tankyrase Inhibitor Lead Optimization Using the 3-Methyl-6-nitro Core

The 3-methyl substituent on the isoquinolin-1-one scaffold has been demonstrated in the literature to significantly improve PARP-1 inhibitory potency relative to the parent 5-aminoisoquinolin-1-one (5-AIQ) (IC₅₀ 0.23 μM vs. 1.6 μM) [1]. The 6-nitro group serves as a stable synthetic handle for reduction to the corresponding 6-amino derivative, which can subsequently be elaborated into amide, sulfonamide, or urea linkages for structure-activity relationship (SAR) studies. Researchers designing next-generation tankyrase or PARP-1/2 inhibitors can procure the 3-methyl-6-nitro isomer specifically to access the 3-methyl-6-amino pharmacophore, a regioisomeric series distinct from the more commonly explored 5-amino-3-aryl isoquinolinones [3].

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Defined Lipophilicity

With a calculated logP of 1.25, this compound occupies a favorable lipophilicity window for fragment-based screening (typically clogP < 3) while providing a nitro group that can function as a hydrogen-bond acceptor or a precursor for further elaboration . The 0.2 log unit lower clogP relative to the 2-methyl-5-nitro isomer may be advantageous in aqueous solubility-limited assay formats, allowing higher achievable concentrations in biochemical or biophysical screens without resorting to co-solvents [2].

Regioselective Chemical Probe Synthesis for Target Identification

The defined 3,6-substitution pattern permits predictable electrophilic aromatic substitution at the remaining activated positions (C-5, C-7), enabling the installation of affinity tags, photo-crosslinking groups, or fluorescent reporters with regiochemical fidelity . This controlled functionalization is critical for generating chemical probes where precise attachment points are required to maintain target binding and to avoid interfering with pharmacophore interactions. The higher guaranteed purity (≥95%) of commercial supplies reduces the burden of prepurification prior to probe synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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